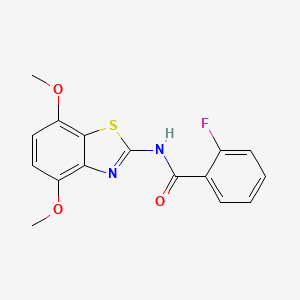

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzothiazole core substituted with dimethoxy and fluorobenzamide groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRMHLMYJTWJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Fluorobenzamide Group: The final step involves the coupling of the dimethoxybenzothiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzothiazole compounds exhibit potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The structure-activity relationship indicates that the presence of methoxy groups enhances the anticancer efficacy by increasing lipophilicity and facilitating cellular uptake .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells. This is often mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to increased oxidative stress within the cells .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)

Recent research has explored the application of benzothiazole derivatives in dye-sensitized solar cells. The incorporation of this compound into photovoltaic systems has been shown to enhance light absorption and improve energy conversion efficiency. The unique electronic properties of this compound contribute to a higher molar absorption coefficient and altered fluorescence characteristics, making it an attractive candidate for solar energy applications .

Fluorescent Probes

The compound's fluorescent properties have also been investigated for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it suitable for tracking cellular processes in real-time. This application is particularly valuable in studying tumor microenvironments and monitoring drug delivery systems .

Photonics

Organic Light Emitting Diodes (OLEDs)

This compound has potential applications in organic light-emitting diodes due to its favorable photophysical properties. The compound can be utilized as an emissive layer in OLEDs, contributing to improved brightness and color purity in display technologies. Its integration into OLED architectures may lead to advancements in energy-efficient lighting solutions .

- Cytotoxic Evaluation : A study conducted on various substituted benzothiazoles showed that this compound exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil against breast cancer cell lines .

- DSSC Performance : Research on novel dendrimers containing benzothiazole units revealed that incorporating this compound significantly improved the efficiency of dye-sensitized solar cells due to its enhanced absorption characteristics .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The dimethoxy and fluorobenzamide groups may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide

- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide

- N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is unique due to the presence of both dimethoxy and fluorobenzamide groups, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound of significant interest due to its potential biological activities. Benzothiazole derivatives have been widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzothiazole moiety substituted with methoxy groups and a fluorobenzamide group. This unique structure contributes to its biological activity.

- Molecular Formula : CHFNOS

- Molecular Weight : 298.34 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain derivatives had IC values ranging from 6.26 μM to 20.46 μM against different cancer types, suggesting that this compound may possess comparable efficacy .

| Compound | Cell Line | IC (μM) | Activity |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | High |

| Compound B | NCI-H358 | 6.48 ± 0.11 | High |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition showed promising results for similar benzothiazole derivatives. For example, some analogues demonstrated IC values lower than that of Donepezil, a standard treatment for Alzheimer's disease . The inhibition of these enzymes is crucial for therapeutic applications in neurodegenerative diseases.

| Enzyme | Standard (Donepezil) IC (μM) | Test Compound IC (μM) |

|---|---|---|

| Acetylcholinesterase | 33.65 ± 3.50 | TBD |

| Butyrylcholinesterase | 35.80 ± 4.60 | TBD |

Antimicrobial Activity

Benzothiazole derivatives have also been reported to exhibit antimicrobial properties. In vitro studies indicated that several compounds within this class showed effective antibacterial and antifungal activities against various pathogens . The presence of functional groups such as methoxy and halogens appears to enhance their antimicrobial efficacy.

Case Studies

- Study on Antitumor Efficacy : A recent investigation demonstrated that a series of benzothiazole derivatives exhibited potent antitumor activity in vitro against lung cancer cell lines. The study highlighted the role of substituents in modulating biological activity and underscored the need for further exploration of this compound in this context .

- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition potential of various benzothiazole derivatives compared to known inhibitors like Donepezil. The results suggested that modifications in the benzothiazole structure could lead to enhanced AChE and BuChE inhibitory activities .

Q & A

Q. What are the standard synthetic protocols for preparing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide?

The compound is typically synthesized via benzoylation of 2-aminobenzothiazole derivatives. In one method, 5-chlorothiazol-2-amine reacts with 2-fluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization from methanol . Alternative routes involve coupling 2-aminobenzothiazole with substituted benzoyl chlorides in dichloromethane using triethylamine as a base, achieving yields up to 75% after Boc deprotection . Key steps include TLC monitoring and NaHCO₃ washing to remove acidic byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- XRD : Monoclinic crystal systems (space group P2₁/n) are resolved via single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds (e.g., N–H⋯N) that stabilize crystal packing .

- FT-IR : Absorption bands at ~1660–1670 cm⁻¹ confirm the carbonyl (C=O) stretch of the amide group .

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm) and carbon frameworks, with chemical shifts consistent with methoxy and fluorine substituents .

Q. How is the biological activity of this compound evaluated in antimicrobial assays?

Antibacterial and antifungal activities are tested via the agar diffusion method. Amphotericin-B and ciprofloxacin are used as standards, with inhibition zones measured against pathogens like E. coli and C. albicans. The compound exhibits enhanced activity compared to controls, attributed to its electron-withdrawing fluorine substituent .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Discrepancies in hydrogen bonding or lattice parameters often arise from disordered solvent molecules or twinning. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, leveraging constraints like riding H-atom models (C–H = 0.93 Å, N–H = 0.86 Å) and iterative least-squares minimization. For macromolecular applications, SHELXPRO interfaces with high-resolution data to resolve ambiguities .

Q. What strategies optimize the synthesis of this compound for higher SHG efficiency in nonlinear optical (NLO) applications?

Substituting electron-withdrawing groups (e.g., fluorine) on the benzamide ring enhances dipole moments, improving SHG efficiency. Recrystallization from ethyl acetate/methanol (3:1) yields high-purity crystals with SHG values 2.83× greater than KDP. Thermal stability up to 333 K further supports device integration .

Q. How does this compound function in PROTAC design for targeted protein degradation?

As a cereblon (CRBN) binder, derivatives of this benzamide scaffold are conjugated to E3 ligase-recruiting ligands (e.g., thalidomide analogs) via piperidine or polyethylene glycol linkers. For example, PROTACs synthesized via "click chemistry" achieve 52–68% yields after HPLC purification, with in vitro assays confirming CRBN binding via α-helix stabilization .

Q. What role do methoxy and fluorine substituents play in modulating biological activity?

Methoxy groups enhance solubility and π-π stacking in the active site of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), while fluorine increases metabolic stability and membrane permeability. Comparative studies of 2-BTBA (non-fluorinated) and 2-BTFBA (fluorinated) show a 15% increase in antifungal activity for the latter, linked to stronger hydrogen bonding with target residues .

Methodological Notes

- Synthesis Optimization : Use anhydrous dichloromethane and slow reagent addition to minimize side reactions .

- Crystallization : Ethyl acetate/methanol mixtures reduce nucleation rates, favoring larger single crystals for XRD .

- Data Analysis : For conflicting XRD results, cross-validate with DFT calculations (e.g., Hirshfeld surface analysis) to confirm intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.